molecular formula C27H24O8 B11007821 Methyl 3-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]benzoate

Methyl 3-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]benzoate

Cat. No.: B11007821
M. Wt: 476.5 g/mol
InChI Key: XFYMYDBRZPQOHP-UHFFFAOYSA-N
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Description

METHYL 3-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)BENZOATE is a complex organic compound with a unique structure that includes a benzofuran moiety and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)BENZOATE typically involves multiple steps. One common method starts with the preparation of 3,4,5-trimethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with a benzofuran derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the methoxy groups can yield trimethoxybenzoic acid derivatives, while reduction can produce corresponding alcohols .

Scientific Research Applications

METHYL 3-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4,5-trimethoxybenzoate
  • 3,4,5-Trimethoxybenzoyl chloride
  • Methyl 3,4,5-trihydroxybenzoate

Uniqueness

METHYL 3-({[3-(3,4,5-TRIMETHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)BENZOATE is unique due to its combination of a benzofuran moiety with multiple methoxy groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 3-[[3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-5-yl]oxymethyl]benzoate

InChI

InChI=1S/C27H24O8/c1-30-23-11-18(12-24(31-2)26(23)32-3)25(28)21-15-35-22-9-8-19(13-20(21)22)34-14-16-6-5-7-17(10-16)27(29)33-4/h5-13,15H,14H2,1-4H3

InChI Key

XFYMYDBRZPQOHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC3=C2C=C(C=C3)OCC4=CC(=CC=C4)C(=O)OC

Origin of Product

United States

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